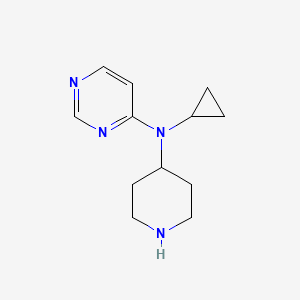N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine
CAS No.: 1781768-10-2
Cat. No.: VC2879645
Molecular Formula: C12H18N4
Molecular Weight: 218.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1781768-10-2 |
|---|---|
| Molecular Formula | C12H18N4 |
| Molecular Weight | 218.3 g/mol |
| IUPAC Name | N-cyclopropyl-N-piperidin-4-ylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C12H18N4/c1-2-10(1)16(11-3-6-13-7-4-11)12-5-8-14-9-15-12/h5,8-11,13H,1-4,6-7H2 |
| Standard InChI Key | FSNXNVCIDYHMNN-UHFFFAOYSA-N |
| SMILES | C1CC1N(C2CCNCC2)C3=NC=NC=C3 |
| Canonical SMILES | C1CC1N(C2CCNCC2)C3=NC=NC=C3 |
Introduction
Chemical Structure and Properties
N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine features a pyrimidine ring with an amine functionality at the 4-position, which is disubstituted with both a cyclopropyl group and a piperidin-4-yl moiety. The compound integrates three pharmacophores of interest: the pyrimidine heterocycle, the cyclopropyl group, and the piperidine ring system.
The structural characteristics of N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine can be compared with similar compounds found in the literature. For instance, the related compound N-cyclopropyl-N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine has a molecular weight of 340.4 g/mol and contains an additional 4-fluorobenzoyl substituent on the piperidine nitrogen . This suggests that our target compound would have a lower molecular weight due to the absence of this substituent.
Based on structural analysis and comparison with related compounds, the following physicochemical properties can be inferred:
| Property | Value |
|---|---|
| Molecular Formula | C12H18N4 |
| Approximate Molecular Weight | 218.3 g/mol |
| Physical State | Likely a crystalline solid |
| Solubility | Predicted to be soluble in polar organic solvents |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0-1 (depending on protonation state) |
Biological Activity and Mechanism of Action
The biological profile of N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine can be partially inferred from structurally related compounds. Molecules containing the cyclopropyl-amino-pyrimidine scaffold have demonstrated various biological activities in previous studies.
Compounds with similar structural features have shown potential as enzyme inhibitors. For example, certain pyrimidine derivatives act as c-Jun N-terminal kinase inhibitors . Additionally, the cyclopropyl group often contributes to favorable pharmacokinetic properties in medicinal compounds, while also potentially enhancing binding affinity to biological targets.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine requires examination of how structural modifications affect biological activity. Based on studies of related compounds, several key insights emerge:
The cyclopropyl group, present in N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine, may provide unique binding characteristics. In related compounds, cyclopropyl substituents have been associated with enhanced metabolic stability and improved pharmacokinetic properties.
The following table summarizes potential SAR considerations for N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine:
| Structural Component | Potential Effect on Activity |
|---|---|
| Pyrimidine core | Provides a rigid scaffold for positioning key functional groups |
| Cyclopropyl group | May enhance metabolic stability and contribute to binding in lipophilic pockets |
| Piperidine ring | Offers conformational constraint that could enhance target selectivity |
| Position of substitution (4-position) | May influence interaction with specific binding sites |
Comparative Analysis with Related Compounds
Comparing N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine with structurally related compounds provides insights into its potential properties and applications. The following table presents a comparison with several related compounds found in the literature:
This comparison reveals that while N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine shares common structural elements with these compounds, it represents a unique chemical entity with potentially distinct pharmacological properties.
Future Research Directions
Based on the analysis of N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine and related compounds, several promising research directions emerge:
-
Optimization of synthetic routes to improve yield and scalability
-
Comprehensive biological screening to identify potential therapeutic applications
-
Development of structure-activity relationships through systematic modification of the base structure
-
Investigation of binding modes with potential biological targets through computational modeling and X-ray crystallography
-
Exploration of metabolic stability and pharmacokinetic properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume